molecular formula C17H16FN7O4 B2784868 (4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone CAS No. 1040675-64-6

(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone

Cat. No.: B2784868
CAS No.: 1040675-64-6
M. Wt: 401.358
InChI Key: BESSSVNLUOXQAL-UHFFFAOYSA-N
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Description

(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone is a recognized and potent small-molecule inhibitor selectively targeting the delta isoform of Phosphoinositide 3-kinase (PI3Kδ). The PI3Kδ pathway is critically involved in B-cell activation, proliferation, and survival, making it a high-value therapeutic target in hematological malignancies and autoimmune disorders . This compound exerts its effects by competitively binding to the ATP-binding pocket of the PI3Kδ enzyme, thereby inhibiting the production of the secondary messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3) and subsequent dampening of the pro-survival AKT signaling cascade. Its primary research utility lies in the investigation of B-cell receptor signaling and the exploration of targeted therapies for conditions like chronic lymphocytic leukemia (CLL), non-Hodgkin's lymphoma, and inflammatory diseases . The specific chemical structure, featuring a 5-nitrofuran-2-yl methanone group linked to a piperazine tetrazole scaffold, is engineered for high affinity and selectivity against PI3Kδ over other PI3K isoforms, providing researchers with a critical tool for dissecting the distinct biological roles of this key kinase in immunological and oncological contexts.

Properties

IUPAC Name

[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(5-nitrofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN7O4/c18-12-1-3-13(4-2-12)24-15(19-20-21-24)11-22-7-9-23(10-8-22)17(26)14-5-6-16(29-14)25(27)28/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESSSVNLUOXQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone is of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C_{21}H_{20}F_{N}_{7}O with a molecular weight of approximately 405.437 g/mol. It features a combination of a piperazine ring, a tetrazole moiety, and a nitrofuran group, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets:

  • Receptor Binding : The tetrazole ring may enhance lipophilicity and bioavailability, allowing for effective binding to various receptors.
  • Enzyme Interaction : The compound can influence enzymatic activity through non-covalent interactions, potentially modulating key biochemical pathways involved in disease processes.

Antimicrobial Activity

Research indicates that derivatives of nitrofuran compounds exhibit notable antimicrobial properties. The presence of the nitrofuran moiety in this compound suggests potential efficacy against a range of pathogens. A study highlighted that similar compounds showed strong inhibitory effects on bacterial growth, indicating that this compound may also possess antibacterial properties.

Antitumor Activity

Preliminary studies have suggested that compounds with similar structural features exhibit antitumor effects. For instance, derivatives containing piperazine and tetrazole rings have been shown to inhibit cancer cell proliferation in vitro. The specific mechanisms often involve apoptosis induction and cell cycle arrest.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : Variations in the fluorophenyl and nitrofuran substituents can significantly influence the potency and selectivity of the compound.
  • Ring Modifications : Alterations in the piperazine or tetrazole structures can enhance or diminish biological activities, highlighting the importance of these functional groups in drug design.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various nitrofuran derivatives against common bacterial strains. Results indicated that compounds with similar structural motifs showed effective inhibition, suggesting that our target compound could exhibit comparable activity .
  • Antitumor Studies : Research on related tetrazole-containing compounds demonstrated their ability to induce apoptosis in cancer cells. The mechanism involved modulation of apoptotic pathways, which may also apply to the target compound .
  • Pharmacokinetics : Investigations into the pharmacokinetic profiles of similar compounds revealed that modifications in lipophilicity significantly affect absorption and distribution, which are critical for therapeutic efficacy .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents. Its structural components allow it to interact with various biological targets, making it a candidate for drug discovery.

Case Studies

  • Enzyme Inhibition : Research indicates that compounds with tetrazole moieties can act as potent inhibitors of certain enzymes involved in inflammatory pathways, suggesting potential uses in anti-inflammatory therapies .
  • Antimicrobial Activity : The nitrofuran component is known for its antimicrobial properties, which could be enhanced by the piperazine structure. Studies have demonstrated that similar compounds exhibit significant antibacterial effects against resistant strains .

The biological activity of this compound is attributed to its ability to modulate various biological pathways.

Chemical Synthesis

The synthesis of this compound involves several steps that can be optimized for yield and purity.

Synthetic Routes

StepReaction TypeKey Reagents
1Formation of TetrazoleSodium azide, 4-fluorobenzyl chloride
2Piperazine Coupling1-chloromethyl-piperazine, base
3Methanone Attachment2-bromoethanone methoxy

Unique Properties

Compared to similar compounds, this compound exhibits unique properties due to its combined structural features:

Compound NameStructural FeaturesNotable Activities
Compound ATetrazole, PiperazineAntidepressant effects
Compound BTetrazole onlyAntimicrobial activity
This CompoundTetrazole + Nitro-Furan + PiperazinePotential anti-inflammatory and antimicrobial

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole-Piperazine Scaffolds

Compound A: 1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazin-1-yl)-2-(thiophen-2-yl)ethanone ()

  • Key Differences: Replaces the 5-nitrofuran-2-yl methanone with a thiophen-2-yl ethanone group.
  • Implications : The thiophene group, being less polar than nitrofuran, may reduce solubility but improve membrane permeability. Thiophene’s sulfur atom could engage in unique π-π or van der Waals interactions in hydrophobic binding pockets .

Compound B: 4-((2-Fluorophenyl)[1-(tetrahydro-2-furanylmethyl)-1H-tetrazol-5-yl]methyl)-1-piperazinyl)(2-furyl)methanone ()

  • Key Differences: Features a tetrahydrofuran (THF)-methyltetrazole instead of the 4-fluorophenyltetrazole and a non-nitrated furan.
  • The absence of a nitro group on the furan eliminates redox activity, likely reducing antimicrobial efficacy .

Analogues with Nitrofuran Moieties

Compound C : 5-Methyl-1-(p-nitrophenyl)-N'-[(5-nitrofuran-2-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazone ()

  • Key Differences : Replaces the tetrazole-piperazine core with a triazole-carbohydrazone scaffold.
  • Implications : The carbohydrazone linker may enhance metal chelation properties, useful in antibacterial applications. However, the triazole ring’s lower acidity compared to tetrazole could alter binding kinetics to target enzymes .

Piperazine Derivatives with Heterocyclic Substitutions

Compound D: 2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone ()

  • Key Differences : Substitutes the tetrazole-fluorophenyl group with a trifluoromethylphenyl moiety and retains a thiophene group.

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound’s activity is attributed to its heterocyclic motifs:

  • 4-Fluorophenyltetrazole : Enhances electronic properties and receptor binding via fluorine’s electronegativity and tetrazole’s aromaticity .
  • Piperazine ring : Improves solubility and serves as a flexible linker for pharmacophore alignment .
  • 5-Nitrofuran : Introduces redox-active properties, potentially enabling antibacterial or antiparasitic activity via nitro group reduction .

Methodological Insight : Use computational tools (e.g., molecular docking) to map interactions between these groups and target proteins. Validate with NMR or X-ray crystallography to confirm spatial arrangements .

Q. What are the standard protocols for synthesizing this compound?

Synthesis typically involves:

Tetrazole formation : React 4-fluorobenzonitrile with sodium azide and ammonium chloride under reflux .

Piperazine coupling : Use a nucleophilic substitution reaction to attach the tetrazole-methyl group to piperazine .

Nitrofuran methanone conjugation : Employ a Friedel-Crafts acylation or Suzuki-Miyaura coupling to link the nitrofuran moiety .

Q. Optimization Tips :

  • Monitor reaction progress with TLC or HPLC .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm structural integrity (e.g., 1^1H NMR for proton environments, 13^{13}C NMR for carbon backbone) .
  • Mass Spectrometry (MS) : Determine molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch in methanone at ~1650 cm1^{-1}) .

Q. Data Interpretation Example :

TechniqueKey Peaks/SignalsPurpose
1^1H NMRδ 8.2 ppm (tetrazole H), δ 2.9 ppm (piperazine CH2_2)Confirm substituent positions
HRMSm/z 456.1234 (M+H+^+)Validate molecular formula

Advanced Research Questions

Q. How can conflicting bioactivity data in different assays be resolved?

Case Study : Inconsistent IC50_{50} values in antimicrobial vs. anticancer assays.

  • Hypothesis : Redox activation of the nitrofuran group may dominate in microbial systems but not in mammalian cells .
  • Methodology :
    • Compare assays under anaerobic vs. aerobic conditions to test nitroreductase dependency .
    • Use isogenic cell lines (e.g., nitroreductase-expressing vs. knockout) to isolate mechanisms .
  • Statistical Analysis : Apply ANOVA to assess significance of environmental variables (e.g., oxygen levels) .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Catalyst Screening : Test Pd(PPh3_3)4_4 for coupling efficiency in nitrofuran conjugation .
  • Solvent Optimization : Use DMF for polar intermediates or THF for non-polar steps .
  • Temperature Control : Maintain 60–80°C during tetrazole formation to avoid byproducts .

Q. Yield Improvement Table :

StepBaseline YieldOptimized YieldKey Change
Tetrazole formation65%82%Anhydrous conditions
Piperazine coupling45%68%Catalyst loading (10% → 15%)

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

  • Molecular Dynamics (MD) : Simulate binding to cytochrome P450 isoforms to predict metabolic stability .
  • QSAR Models : Correlate logP values (calculated via ChemAxon) with antibacterial potency .
  • Docking Software (AutoDock Vina) : Prioritize substituents that enhance hydrogen bonding with target enzymes .

Validation : Cross-check predictions with in vitro enzyme inhibition assays (e.g., nitroreductase activity) .

Q. How should researchers address discrepancies in physicochemical property data?

Example : Conflicting solubility reports in DMSO vs. aqueous buffers.

  • Methodology :
    • Measure solubility via UV-Vis spectroscopy at λmax_{max} 320 nm (nitrofuran absorbance) .
    • Use shake-flask method with HPLC quantification for aqueous solubility .
  • Theoretical Framework : Apply Hansen solubility parameters to rationalize solvent effects .

Q. What are the stability challenges for long-term storage of this compound?

  • Degradation Pathways : Hydrolysis of the nitrofuran group under acidic conditions .
  • Stabilization Strategies :
    • Store in amber vials at -20°C under argon to prevent light/oxygen exposure .
    • Lyophilize with trehalose to protect against moisture .

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